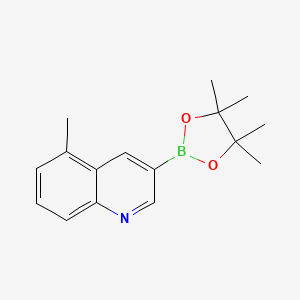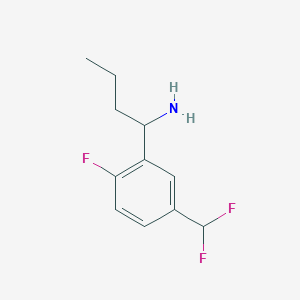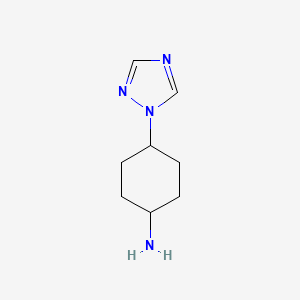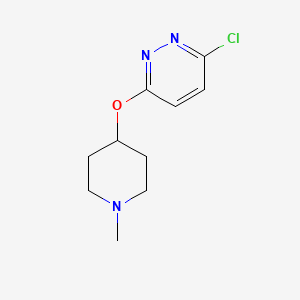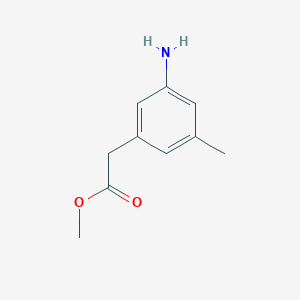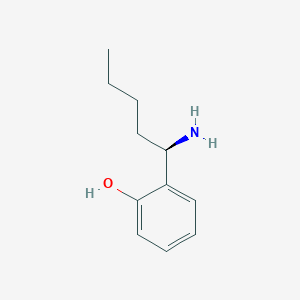
(R)-2-(1-Aminopentyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Aminopentyl)phenol is an organic compound characterized by a phenol group attached to a pentyl chain with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1-Aminopentyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate phenol derivative.
Alkylation: The phenol derivative undergoes alkylation with a suitable pentyl halide under basic conditions to form the intermediate.
Amination: The intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, under controlled conditions to yield ®-2-(1-Aminopentyl)phenol.
Industrial Production Methods: Industrial production of ®-2-(1-Aminopentyl)phenol may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Selection: High-purity phenol and pentyl halide are chosen.
Reaction Optimization: Reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The product is purified using techniques like distillation, crystallization, or chromatography.
Types of Reactions:
Oxidation: ®-2-(1-Aminopentyl)phenol can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Aminopentyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
(S)-2-(1-Aminopentyl)phenol: The enantiomer of ®-2-(1-Aminopentyl)phenol, differing in the spatial arrangement of atoms.
2-(1-Aminopropyl)phenol: A shorter chain analog with similar functional groups.
2-(1-Aminohexyl)phenol: A longer chain analog with similar functional groups.
Uniqueness:
- The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to stereospecific interactions with biological targets.
- The pentyl chain length provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminopentyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h4-6,8,10,13H,2-3,7,12H2,1H3/t10-/m1/s1 |
Clave InChI |
ODQUTYLMCNHJGG-SNVBAGLBSA-N |
SMILES isomérico |
CCCC[C@H](C1=CC=CC=C1O)N |
SMILES canónico |
CCCCC(C1=CC=CC=C1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



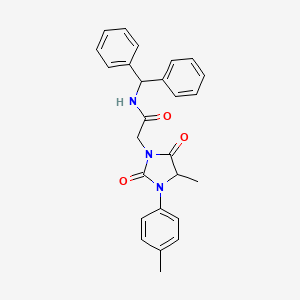

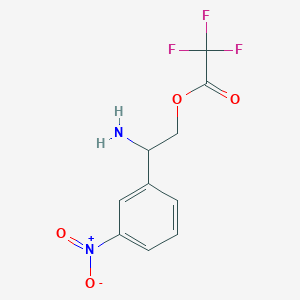
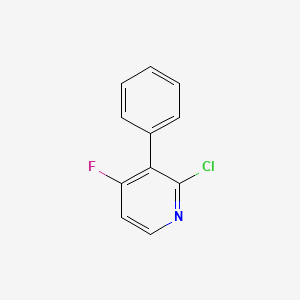

![4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12971193.png)
